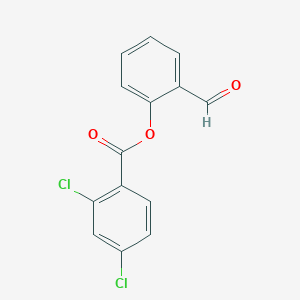

2-Formylphenyl 2,4-dichlorobenzoate

Description

2-Formylphenyl 2,4-dichlorobenzoate is an aromatic ester characterized by a benzoate core substituted with two chlorine atoms at the 2- and 4-positions and a formyl group attached to the phenyl ring of the ester moiety. This compound belongs to the phenacyl benzoate family, which is widely studied for applications in organic synthesis, photochemistry, and materials science due to its reactive formyl group and halogen substituents .

Properties

IUPAC Name |

(2-formylphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-5-6-11(12(16)7-10)14(18)19-13-4-2-1-3-9(13)8-17/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEGFZRBYMKKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2-formylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of 2-Formylphenyl 2,4-dichlorobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-Formylphenyl 2,4-dichlorobenzoic acid.

Reduction: 2-Hydroxymethylphenyl 2,4-dichlorobenzoate.

Substitution: 2-Formylphenyl 2,4-dichlorobenzamide or 2-Formylphenyl 2,4-dichlorobenzothioate.

Scientific Research Applications

2-Formylphenyl 2,4-dichlorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biochemical assays to study enzyme activities and protein-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The dichlorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The dichloro substitution in 2-formylphenyl 2,4-dichlorobenzoate enhances electrophilicity compared to difluoro analogs, favoring reactions such as nucleophilic aromatic substitution .

- Formyl Group : The formyl substituent introduces additional reactivity pathways, including condensation reactions (e.g., forming Schiff bases) or participation in photolytic cleavage under UV light, as seen in related phenacyl esters .

Crystallographic and Conformational Differences

Crystal packing and molecular geometry vary significantly with substituents:

*Note: The dihedral angle for 2-formylphenyl 2,4-dichlorobenzoate is extrapolated from analogs like 2,4-dichlorophenyl benzoate .

Structural Implications :

- The absence of classical hydrogen bonds in 2,4-dichlorophenyl benzoate contrasts with the extensive C–H···O networks in difluoro analogs, highlighting the role of halogen electronegativity in intermolecular interactions .

Research and Application Gaps

- Photochemical Studies : The photolytic behavior of 2-formylphenyl 2,4-dichlorobenzoate remains unexplored, though related phenacyl esters undergo cleavage under mild UV conditions .

Biological Activity

2-Formylphenyl 2,4-dichlorobenzoate (C14H8Cl2O3) is an organic compound notable for its unique structural features, including both formyl and dichlorobenzoyl groups. These characteristics impart distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Formylphenyl 2,4-dichlorobenzoate is illustrated below:

Key Features:

- Formyl Group: Provides reactivity for covalent interactions with biomolecules.

- Dichlorobenzoyl Group: Enhances hydrophobicity, facilitating interactions with protein structures.

The biological activity of 2-Formylphenyl 2,4-dichlorobenzoate is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activities.

- Hydrophobic Interactions: The dichlorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their structure and function. This can modulate various biochemical pathways, leading to observable biological effects.

Antimicrobial Activity

Studies indicate that compounds similar to 2-Formylphenyl 2,4-dichlorobenzoate exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored through various assays.

| Study | Organism | Activity |

|---|---|---|

| Singh et al. (2022) | Staphylococcus epidermidis | High binding energy with protein target compared to standard drugs |

Antithrombotic Potential

Research has suggested that derivatives of this compound may have antithrombotic properties by inhibiting blood clotting factors. This is particularly relevant in the context of thromboembolic disorders where reduced factor IXa activity is beneficial .

Case Studies and Research Findings

- Antimicrobial Studies

- Thromboembolic Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.